molecular formula C5H13ClN2O2 B1398447 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1220037-08-0

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No.: B1398447
CAS No.: 1220037-08-0
M. Wt: 168.62 g/mol
InChI Key: GLLFJCSYLSGFNJ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is a synthetic propanamide derivative featuring a 3-amino backbone and a 2-hydroxyethyl substituent on the amide nitrogen. These analogs are typically hydrochloride salts, enhancing their solubility and stability for applications in pharmaceuticals, agrochemicals, and material science .

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-2-1-5(9)7-3-4-8;/h8H,1-4,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLFJCSYLSGFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

This classical approach involves reacting 3-aminopropanamide with a 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to substitute the halogen with the amide nitrogen, yielding the N-(2-hydroxyethyl) derivative.

Typical reaction conditions:

  • Base: Sodium hydroxide or potassium carbonate to deprotonate the amide nitrogen.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Temperature: Mild heating (50–80 °C) to promote substitution.
  • Workup: Acidification with hydrochloric acid to form the hydrochloride salt.

Reaction scheme:

$$
\text{3-aminopropanamide} + \text{2-chloroethanol} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{3-Amino-N-(2-hydroxyethyl)propanamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

This method is favored for its straightforwardness and availability of starting materials.

Direct Amidation Using Activated Esters or Acid Chlorides

An alternative involves synthesizing an activated ester or acid chloride derivative of 3-aminopropanoic acid followed by reaction with 2-aminoethanol .

  • Step 1: Activation of 3-aminopropanoic acid to acid chloride (e.g., using thionyl chloride) or ester.
  • Step 2: Reaction with 2-aminoethanol under controlled temperature and basic conditions to form the amide bond.
  • Step 3: Isolation and purification, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

This method provides high purity and yield but requires careful control of reaction conditions to avoid side reactions such as polymerization or over-acylation.

Amidation via Cesium Carbonate-Promoted Direct Amidation of Esters

Recent advances (2024) have demonstrated the use of cesium carbonate as a promoter for direct amidation of unactivated esters with amines, which could be adapted for this compound:

  • Reaction of methyl or ethyl esters of 3-aminopropanoic acid with 2-aminoethanol in the presence of cesium carbonate.
  • Mild conditions, avoiding harsh reagents.
  • High selectivity and yields due to cesium ion coordination facilitating the reaction.

Comparative Data Table of Preparation Routes

Preparation Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution 3-aminopropanamide, 2-chloroethanol, NaOH 50–80 °C, polar solvent 60–80 Simple, readily available reagents Possible side reactions, moderate yields
Amidation via acid chloride/ester 3-aminopropanoic acid chloride, 2-aminoethanol Low temp to RT, inert atmosphere 70–90 High purity, good yields Requires acid chloride prep, sensitive conditions
Cesium carbonate-promoted amidation 3-aminopropanoic acid ester, 2-aminoethanol, Cs2CO3 Mild temp, polar aprotic solvent 75–85 Mild, efficient, scalable Newer method, may require optimization

Research Findings and Optimization Notes

  • Base selection is critical in nucleophilic substitution to avoid competing hydrolysis or elimination.
  • Solvent choice affects reaction rate and selectivity; polar aprotic solvents enhance nucleophilicity of amide nitrogen.
  • Temperature control is essential to minimize by-products and maximize yield.
  • Purification typically involves crystallization of the hydrochloride salt, which improves stability and handling.
  • Cesium carbonate-promoted amidation offers a greener alternative with fewer side products and milder conditions, supported by recent literature (2024) on ester amidation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides or amines, depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
  • Molecular Formula : C6H14N2O2·HCl
  • CAS Number : 1220034-67-2

The compound features an amine group and a hydroxyl group that enhance its solubility and interaction with biological molecules. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized to synthesize more complex molecules and intermediates for various chemical reactions. Its ability to participate in substitution reactions makes it versatile in developing new compounds.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions . Its structure allows it to form hydrogen bonds with enzymes, potentially modulating their activity and influencing metabolic pathways.

Medicine

The compound is under investigation for its potential therapeutic properties , particularly:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces TNF-alpha levels in vitro
CytotoxicityIC50 values < 30 µM in MCF-7 cell line

Comparison with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-Amino-N-(2-hydroxyethyl)propanamideCytotoxicity< 30
N-(3-Amino-2-hydroxypropyl)benzamideAntimicrobial25
N-(4-Hydroxyphenyl)propanamideAnti-inflammatory15

Antimicrobial Efficacy

A study assessed the antimicrobial properties against clinical isolates of bacteria, revealing significant growth reduction at concentrations as low as 10 µg/mL. This suggests strong potential for therapeutic applications in treating infections.

Anti-inflammatory Research

In vitro experiments indicated that treatment with this compound reduced pro-inflammatory cytokine secretion by macrophages. This mechanism could be beneficial for conditions characterized by chronic inflammation.

Cancer Cell Studies

Research involving various cancer cell lines (e.g., MCF-7, HeLa) showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further exploration into its mechanism could unveil novel therapeutic pathways for cancer treatment.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-amino-N-substituted propanamide hydrochlorides vary primarily in their N-substituents, which dictate physicochemical properties and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
3-Amino-N-(2-methoxyethyl)propanamide HCl C₆H₁₅ClN₂O₂ 182.65 1220019-38-4 Methoxyethyl group enhances hydrophilicity; used in drug intermediates .
3-Amino-N-(4-methylthiazol-2-yl)propanamide HCl C₇H₁₂ClN₃OS 221.71 1209588-09-9 Thiazole ring introduces aromaticity; potential antimicrobial activity .
Decarboxy carnosine HCl C₈H₁₄Cl₂N₄O 263.13 57022-38-5 Imidazole-containing side chain; non-ionic surfactant applications .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₅ClFN₂O 263.70 N/A Fluorinated phenyl group enhances lipophilicity; agrochemical applications .
3-Amino-N-(2-furylmethyl)propanamide HCl C₈H₁₃ClN₂O₂ 216.66 N/A Furyl group may improve metabolic stability; research in plant biology .

Functional and Application Differences

  • Pharmaceutical Use :
    • Fluorophenylmethyl derivatives (e.g., ) are prioritized for CNS drug development due to enhanced blood-brain barrier penetration .
    • Imidazole-containing analogs () show promise in enzyme inhibition and surfactant formulations .
  • Agrochemical Use :
    • Fluorinated compounds () are leveraged for pesticidal activity, exploiting fluorine’s electronegativity for target specificity .
  • Material Science :
    • Methoxyethyl and hydroxyethyl derivatives () are utilized in polymer synthesis for hydrophilic modifications .

Key Research Findings

  • Biological Activity: The imidazole ring in decarboxy carnosine HCl () facilitates interactions with histamine receptors, underscoring its role in biochemical assays . Fluorophenylmethyl analogs () demonstrate 10-20% higher herbicidal efficacy compared to non-fluorinated counterparts .
  • Synthetic Accessibility :
    • Methoxyethyl derivatives () are synthesized in 88% yield via HCl-mediated amidation, reflecting scalable production viability .

Biological Activity

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is a synthetic compound with potential biological applications. Its structure, characterized by an amino group and a hydroxyethyl side chain, suggests various interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H12N2O2·HCl
  • Molecular Weight : 164.62 g/mol
  • CAS Number : 117919-47-4

The compound's structure can be represented as follows:

NH2C(C2H4OH)CONH3+\text{NH}_2-\text{C}(\text{C}_2\text{H}_4\text{OH})-\text{CO}-\text{NH}_3^+

Research indicates that this compound may interact with specific protein targets, influencing various biochemical pathways. Its potential as a ligand in enzyme inhibition or modulation has been explored in several studies, particularly in the context of neurological and metabolic pathways.

Pharmacological Effects

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties. For example, similar compounds have shown efficacy in animal models of epilepsy, demonstrating dose-dependent effects on seizure thresholds and frequency of seizures .
  • Neuroprotective Effects : The hydroxyethyl group may enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective benefits in neurodegenerative diseases.
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds reveal varying degrees of safety across different cell lines (e.g., HepG2 and H9c2), suggesting that this compound may possess a favorable safety profile at certain concentrations .

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of similar compounds in various animal models, including the maximal electroshock test (MES) and the 6-Hz psychomotor seizure model. Results indicated significant reductions in seizure activity at doses ranging from 30 to 100 mg/kg .

ModelDose (mg/kg)ED50 (mg/kg)Activity Level
MES3044.46Moderate
6-Hz10071.55High

Study 2: Cytotoxicity Assessment

The cytotoxic effects were assessed using HepG2 and H9c2 cell lines, revealing no significant toxicity at concentrations up to 100 µM. This suggests a potential therapeutic window for further development .

Cell LineConcentration (µM)Viability (%)
HepG2100>90
H9c2100>85

Summary of Relevant Studies

  • Anticonvulsant Properties : Compounds with similar structures demonstrated significant anticonvulsant activity in multiple preclinical models, indicating potential for therapeutic use in epilepsy .
  • Safety Profile : Cytotoxicity studies show that related compounds are generally well-tolerated in vitro, with no significant adverse effects at therapeutic concentrations .
  • Mechanistic Insights : Fragment-based screening has identified potential protein targets for these compounds, suggesting avenues for further investigation into their mechanisms of action .

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Clinical trials focusing on its efficacy and safety in humans will be crucial for determining its therapeutic potential.

Q & A

Basic: What are the optimized synthetic routes for 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, and how can reaction conditions be systematically validated?

Methodological Answer:
The synthesis typically involves coupling 3-aminopropanoic acid derivatives with 2-hydroxyethylamine under acidic conditions. A common approach includes:

  • Step 1: Reacting 3-aminopropanoic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2: Coupling with 2-hydroxyethylamine in anhydrous dichloromethane at 0–5°C, followed by HCl gas treatment to precipitate the hydrochloride salt .
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (4.5–5.5) to minimize byproducts. Purify via recrystallization using ethanol/water mixtures (70:30 v/v) .

Basic: Which analytical techniques are most robust for characterizing this compound, and what critical parameters ensure accuracy?

Methodological Answer:
Key techniques include:

  • HPLC: Use a C18 column with mobile phase (0.1% trifluoroacetic acid in acetonitrile/water, 20:80), UV detection at 210 nm. Retention time: ~8.2 min .
  • NMR: ¹H NMR (D₂O, 400 MHz): δ 3.4–3.6 (m, 2H, -CH₂-OH), δ 2.9–3.1 (m, 2H, -CH₂-NH₂), δ 2.3–2.5 (m, 2H, -CH₂-C=O) .
  • Mass Spectrometry: ESI-MS m/z 177.1 [M+H]⁺ (calculated for C₅H₁₂N₂O₂·HCl: 176.07). Validate against reference standards (e.g., LGC Standards) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

  • Control for Impurities: Use HPLC (≥98% purity) and quantify residual solvents (e.g., ethanol <0.5%) per ICH guidelines .
  • Assay Standardization: Pre-incubate enzymes (e.g., MMP-3) at 37°C for 10 min before adding the compound. Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values in triplicate .
  • Data Normalization: Compare results against internal controls (e.g., ECHA-certified reference compounds) to isolate compound-specific effects .

Advanced: What methodologies are recommended for impurity profiling of this compound in pharmaceutical-grade batches?

Methodological Answer:
Adopt a multi-technique approach:

  • HPLC-DAD: Detect impurities at 0.1% threshold using a gradient elution (5–50% acetonitrile over 30 min). Key impurities include unreacted 2-hydroxyethylamine (retention time: 3.5 min) .
  • LC-MS/MS: Identify structural analogs (e.g., N-(2-hydroxypropyl) derivatives) via fragmentation patterns (m/z 191.1 [M+H]⁺) .
  • Reference Standards: Cross-validate against EP/JP monographs for related propanamide impurities (e.g., Imp. J and K hydrochlorides) .

Advanced: How should stability studies be designed to evaluate the compound’s degradation under varying pH and temperature conditions?

Methodological Answer:
Follow accelerated stability protocols:

  • Forced Degradation: Expose the compound to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via HPLC peak area reduction (<5% loss at pH 7.4) .
  • Long-Term Stability: Store samples at 2–8°C in amber vials with desiccants. Assess moisture uptake (<0.2% w/w) using Karl Fischer titration monthly .

Advanced: What experimental frameworks are suitable for investigating the compound’s role in modulating protein-ligand interactions, such as with IL-6 or MMP-3?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize recombinant IL-6 on a CM5 chip. Inject the compound at 10–100 µM in PBS (pH 7.4) and measure binding kinetics (ka/kd) at 25°C .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with MMP-3 (PDB ID: 1U5F). Prioritize binding poses with ΔG < -7 kcal/mol and validate via mutagenesis (e.g., Ala-scanning at active sites) .

Advanced: How can researchers address solubility challenges in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.1% Tween-20 to prevent aggregation .
  • pH Adjustment: Increase solubility to >50 mg/mL by adjusting buffer pH to 5.0–6.0 (acetate buffer) or adding cyclodextrin derivatives (e.g., HP-β-CD at 10 mM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
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3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

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